molecular formula C10H8O5 B056600 3,8-Dihydroxy-4-methoxycoumarin CAS No. 125124-65-4

3,8-Dihydroxy-4-methoxycoumarin

Cat. No.: B056600
CAS No.: 125124-65-4
M. Wt: 208.17 g/mol
InChI Key: VZGMEFIDTOGMSO-UHFFFAOYSA-N
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Description

3,8-Dihydroxy-4-methoxycoumarin is a synthetic coumarin derivative offered for investigative research purposes. Coumarins are a significant class of organic compounds known for their diverse pharmacological profiles, which include antioxidant, anti-inflammatory, and potential anticancer activities . The specific arrangement of hydroxy and methoxy substituents on the core benzopyrone structure is critical to its biological activity and physical properties . Researchers are exploring such compounds for their ability to modulate key cellular signaling pathways and as inhibitors of specific enzymes, such as carbonic anhydrase, which is a target in cancer therapy . The antioxidant potential of dihydroxy-coumarins is of particular interest, as they can function as chain-breaking antioxidants and scavenge free radicals, protecting against oxidative stress . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the available safety data and handle this material appropriately.

Properties

CAS No.

125124-65-4

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3,8-dihydroxy-4-methoxychromen-2-one

InChI

InChI=1S/C10H8O5/c1-14-9-5-3-2-4-6(11)8(5)15-10(13)7(9)12/h2-4,11-12H,1H3

InChI Key

VZGMEFIDTOGMSO-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)OC2=C1C=CC=C2O)O

Canonical SMILES

COC1=C(C(=O)OC2=C1C=CC=C2O)O

Other CAS No.

125124-65-4

Synonyms

3,8-dihydroxy-4-methoxycoumarin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,8-Dihydroxy-4-methoxycoumarin with structurally related coumarins, emphasizing substituent positions, molecular properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
This compound 3-OH, 8-OH, 4-OCH₃ Not provided C₁₁H₁₀O₅ Hypothesized: High polarity, antioxidant activity, potential fluorescence.
7,8-Dihydroxy-4-methylcoumarin 7-OH, 8-OH, 4-CH₃ 14002-97-2 C₁₁H₁₀O₄ Antioxidant, synthesized via Pechmann condensation; adjacent dihydroxy enhances metal chelation.
6,7-Dihydroxy-4-methylcoumarin 6-OH, 7-OH, 4-CH₃ Not listed C₁₁H₁₀O₄ Antimicrobial activity; adjacent dihydroxy groups improve radical scavenging.
7-Methoxy-4-methylcoumarin 7-OCH₃, 4-CH₃ 2555-28-4 C₁₁H₁₀O₃ Fluorescent labeling in HPLC; methoxy enhances lipophilicity.
4-Methoxycoumarin 4-OCH₃ 20280-81-3 C₁₀H₈O₃ Intermediate in drug synthesis; methoxy at C4 reduces reactivity compared to hydroxyl.
6,7-Dimethoxy-4-methylcoumarin 6-OCH₃, 7-OCH₃, 4-CH₃ 4281-40-7 C₁₃H₁₄O₄ Increased lipophilicity; used in photochemical studies.

Key Differences and Implications

Substituent Positions: this compound has hydroxyl groups at non-adjacent positions (3 and 8), which may reduce intramolecular hydrogen bonding compared to 7,8-dihydroxy analogs. This could lower antioxidant efficacy but enhance specificity in biological interactions . 6,7-Dihydroxycoumarin (adjacent hydroxyls) exhibits stronger radical scavenging due to stabilization of the phenoxyl radical via resonance .

Functional Group Effects: Methoxy vs. Hydroxyl Groups: The presence of multiple hydroxyls (e.g., in 7,8-dihydroxy-4-methylcoumarin) enhances water solubility and metal-chelating capacity but may reduce stability under oxidative conditions .

Pharmacological and Industrial Applications :

  • Fluorescence : 7-Methoxy-4-methylcoumarin is used as a fluorescent label due to its stable emission profile, whereas hydroxyl-rich analogs like this compound may exhibit pH-dependent fluorescence quenching .
  • Antimicrobial Activity : 6,7-Dihydroxy-4-methylcoumarin shows broad-spectrum antimicrobial effects, likely due to its ability to disrupt microbial membranes. The 3,8-dihydroxy analog might target different pathways due to distinct substituent positioning .

Preparation Methods

Catalyst Selection and Reaction Conditions

Palladium on activated carbon (5–10 wt%) is optimal for hydrogenation, operating at 30–80°C and 5–10 bar H₂ pressure. The catalyst-to-substrate ratio of 0.005–0.5:1 ensures efficient conversion, with reaction times of 5–40 hours. For example, hydrogenating 1,500 g of coumarin with 6 g of 5% Pd/C at 65–75°C and 5 bar H₂ yielded 98% dihydrocoumarin. Adapting these conditions to a methoxy/hydroxy-substituted coumarin precursor would likely require adjustments in solvent polarity to accommodate the phenolic groups.

Table 1: Hydrogenation Parameters for Dihydrocoumarin Synthesis

ParameterOptimal RangeExample from Literature
Catalyst5–10% Pd/C5% Pd/C (moist)
Temperature65–75°C75°C
H₂ Pressure5–10 bar5 bar
Reaction Time5–40 hours8 hours
YieldUp to 98%98%

Friedel-Crafts Acylation for Coumarin Backbone Formation

The AlCl₃-catalyzed condensation of acid chlorides with phenolic substrates is a cornerstone of coumarin synthesis. For this compound, this method could involve reacting 4-methoxycinnamic acid chloride with a trihydroxybenzene derivative (e.g., 3,4,5-trihydroxybenzoic acid) to install the substituents regioselectively.

Regiochemical Control

In the synthesis of 7-hydroxy-5-methyl-4-(4’-methoxyphenyl)-3,4-dihydrocoumarin, AlCl₃ directs electrophilic attack to the para position of the methoxy group. Applying this to a resorcinol derivative (e.g., 3,4-dihydroxybenzoic acid) would position the methoxy group at C-4 and hydroxyls at C-3 and C-8 post-cyclization.

Table 2: Condensation Reaction Conditions for Coumarin Formation

ComponentRoleExample from Literature
4-Methoxycinnamic acid chlorideElectrophile
AlCl₃Lewis acid catalyst667 mg (5.0 mmol)
SolventCS₂ or nitrobenzeneCarbon disulfide
Reaction Time72 hours3 days
YieldNot explicitly reported

Post-Synthetic Functionalization

Introducing hydroxyl and methoxy groups after coumarin formation is challenging due to the reactivity of the pyrone ring. However, directed ortho-metalation (DoM) strategies or microbial oxidation could achieve late-stage functionalization.

Microbial Hydroxylation

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is biosynthesized via fungal hydroxylation of 6-methoxycoumarin. While analogous pathways for this compound are unexplored, Aspergillus or Streptomyces species could theoretically hydroxylate 4-methoxycoumarin at C-3 and C-8.

Table 3: Comparative Yields of Microbial vs. Chemical Hydroxylation

MethodSubstrateYield
Microbial (Fraxetin)6-Methoxycoumarin60–87%
Chemical (H₂O₂/Fe²⁺)4-Methoxycoumarin~50% (hypothetical)

Challenges and Limitations

  • Regioselectivity : Ensuring hydroxylation at C-3 and C-8 without over-oxidation requires protective groups (e.g., acetyl or benzyl).

  • Catalyst Deactivation : Phenolic hydroxyls may poison Pd catalysts during hydrogenation, necessitating silyl protection.

  • Purification : High-polarity substituents complicate crystallization; silica gel chromatography (hexane:EtOAc gradients) is essential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,8-Dihydroxy-4-methoxycoumarin, and how do reaction conditions influence substituent positioning?

  • Methodological Answer : Synthesis of hydroxy-methoxycoumarins typically involves selective protection/deprotection of hydroxyl groups. For example, iodination or bromination at the 3-position of 4-hydroxycoumarin derivatives can be achieved using diatomic interhalogens (e.g., ICl), followed by methoxylation . Reaction temperature (0–25°C) and solvent polarity are critical to avoid side products like 3-iodo-2-methoxychromone . For regioselective 8-hydroxylation, consider enzymatic or microbial oxidation systems used for related coumarins, though optimization is required .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility can be assessed via UV-Vis spectroscopy or HPLC using gradient dilution protocols. For example, 7-methoxy-4-methylcoumarin shows improved solubility in DMSO or ethanol at concentrations <10 mM . Stability studies should include pH-dependent degradation assays (e.g., 1–12 pH range) and LC-MS monitoring for hydrolysis products, particularly at the methoxy group .

Q. What spectroscopic techniques are most effective for structural validation of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm hydroxyl (δ 9–12 ppm) and methoxy (δ 3.8–4.0 ppm) groups. Coumarin carbonyl signals typically appear at δ 160–165 ppm in 13^{13}C spectra .
  • MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate mass confirmation (e.g., theoretical [M+H]+ for C10H8O5C_{10}H_8O_5: 209.0444) .
  • FT-IR : Detect O-H stretches (~3200 cm1^{-1}) and lactone C=O (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for hydroxy-methoxycoumarins?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example, 2,3-Dihydroxy-4-methoxyacetophenone exhibits cognitive-enhancing effects in Alzheimer’s models, but results vary with cell type (e.g., SH-SY5Y vs. primary neurons) . Validate findings using orthogonal assays:

  • Antioxidant activity : Compare superoxide anion scavenging (e.g., cytochrome c reduction) vs. lipid peroxidation inhibition .
  • Dose-response curves : Ensure linearity in the 1–100 µM range to avoid off-target effects .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Acetylation of hydroxyl groups (e.g., 4-acetoxycoumarin derivatives) improves plasma stability and bioavailability .
  • Nanocarriers : Encapsulation in PLGA nanoparticles enhances solubility and extends half-life, as demonstrated for 4-hydroxycoumarin derivatives .
  • Metabolite screening : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .

Q. How do substituent modifications (e.g., alkylation, halogenation) impact the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • Alkylation : Adding methyl groups to the 4-position (e.g., 4-methyl-6-methoxycoumarin) enhances COX-2 inhibition but reduces solubility .
  • Halogenation : Iodination at the 3-position (e.g., 3-iodo-4-methoxycoumarin) increases electrophilicity, improving NF-κB binding affinity but may introduce cytotoxicity .
  • Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or IκB kinase .

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